molecular formula C20H26N2O3 B13034670 (S)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide

(S)-1'-(Cyclobutylmethyl)-N-hydroxy-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxamide

Cat. No.: B13034670
M. Wt: 342.4 g/mol
InChI Key: XRSLEAZMMVWQTG-HXUWFJFHSA-N
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Description

(S)-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core, introduction of the cyclobutylmethyl group, and the final functionalization to introduce the N-hydroxy and carboxamide groups. The reaction conditions often involve the use of strong bases, protecting groups, and specific catalysts to ensure the desired stereochemistry and functional group compatibility .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .

Chemical Reactions Analysis

Types of Reactions

(S)-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions could introduce a variety of functional groups, depending on the nucleophile or electrophile employed .

Mechanism of Action

The mechanism of action of (S)-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules with comparable structural features, such as spiro[pyrrolidine-3,2’-oxindole] and spiro[indoline-3,2’-pyrrolidine]. These compounds share the spirocyclic core but differ in the specific substituents and functional groups attached .

Uniqueness

What sets (S)-1’-(Cyclobutylmethyl)-N-hydroxy-2’-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3’-piperidine]-6-carboxamide apart is its unique combination of the cyclobutylmethyl group and the N-hydroxy-2’-oxo functionalization. This specific arrangement of functional groups and stereochemistry imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

(6S)-1'-(cyclobutylmethyl)-N-hydroxy-2'-oxospiro[7,8-dihydro-5H-naphthalene-6,3'-piperidine]-2-carboxamide

InChI

InChI=1S/C20H26N2O3/c23-18(21-25)16-5-6-17-12-20(9-7-15(17)11-16)8-2-10-22(19(20)24)13-14-3-1-4-14/h5-6,11,14,25H,1-4,7-10,12-13H2,(H,21,23)/t20-/m1/s1

InChI Key

XRSLEAZMMVWQTG-HXUWFJFHSA-N

Isomeric SMILES

C1CC(C1)CN2CCC[C@@]3(C2=O)CCC4=C(C3)C=CC(=C4)C(=O)NO

Canonical SMILES

C1CC(C1)CN2CCCC3(C2=O)CCC4=C(C3)C=CC(=C4)C(=O)NO

Origin of Product

United States

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